

Technical Monograph: 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-(4-Chlorophenoxy)ethanimidamide hydrochloride
CAS No.:	59104-19-7
Cat. No.:	B1316804

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CAS Registry Number: 59104-19-7

Synonyms: 4-Chlorophenoxyacetamidine hydrochloride; 2-(4-Chlorophenoxy)acetamidine HCl.
[\[1\]](#)

Executive Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a specialized amidine intermediate used primarily in medicinal chemistry as a precursor for nitrogen-containing heterocycles. Characterized by a chlorophenoxy ether tail linked to a reactive amidine headgroup, it serves as a critical "pharmacophore building block" for synthesizing serine protease inhibitors, antifungal agents, and ligands for G-protein coupled receptors (GPCRs).

Its chemical utility lies in the amidine moiety, which acts as a bidentate nucleophile in cyclization reactions to form imidazoles, pyrimidines, and triazines.

Physicochemical Profile

The compound is an odorless, white to off-white crystalline solid. It is stable under anhydrous conditions but hygroscopic, requiring storage in desiccated environments to prevent hydrolysis to the corresponding amide.

Property	Specification
Chemical Formula	C ₈ H ₁₀ Cl ₂ N ₂ O (HCl salt)
Molecular Weight	221.08 g/mol
Free Base MW	184.62 g/mol (C ₈ H ₉ ClN ₂ O)
Melting Point	185–187 °C [1]
Appearance	White crystalline powder
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in acetone/ether.[1][2]
pKa (Amidine)	~11.5 (Estimated; typical for alkyl amidines)
Hygroscopicity	Moderate; deliquescent in high humidity.

Synthetic Routes & Manufacturing

The industrial standard for synthesizing **2-(4-Chlorophenoxy)ethanimidamide hydrochloride** is the Pinner Reaction, which converts a nitrile to an amidine via an imidate ester intermediate. This route is preferred for its high yield and avoidance of harsh metal catalysts.

Step-by-Step Protocol

Phase 1: Precursor Synthesis (Etherification)

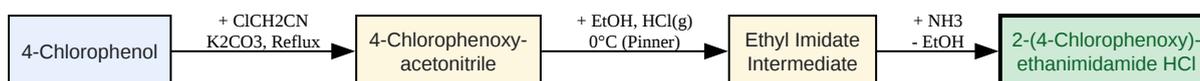
- Reagents: 4-Chlorophenol, Chloroacetonitrile, Potassium Carbonate (K₂CO₃).[3]
- Solvent: Acetone or DMF (Anhydrous).
- Mechanism: Williamson ether synthesis.
- Protocol:
 - Dissolve 4-chlorophenol (1.0 eq) in acetone.
 - Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes to generate the phenoxide.
 - Add chloroacetonitrile (1.1 eq) dropwise. Reflux for 4–6 hours.

- Filter salts and evaporate solvent to yield 2-(4-chlorophenoxy)acetonitrile.

Phase 2: Pinner Reaction (Amidine Formation)

- Reagents: 2-(4-Chlorophenoxy)acetonitrile, anhydrous Ethanol, HCl (gas), Ammonia (NH₃).
- Protocol:
 - Imidate Formation: Dissolve the nitrile in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0–5°C for 24 hours to precipitate the ethyl imidate hydrochloride intermediate.
 - Ammonolysis: Filter the imidate salt (highly moisture sensitive). Resuspend in anhydrous ethanol. Treat with anhydrous ammonia (gas or methanolic solution) at 0°C.
 - Isolation: Stir for 12–24 hours. The product precipitates as ammonium chloride is filtered off (if using excess NH₃) or the product crystallizes upon concentration. Recrystallize from ethanol/ether.

Synthetic Pathway Visualization



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Figure 1: Two-step synthesis via Williamson etherification and Pinner reaction.[2][4][5][6]

Reactivity & Synthetic Utility[7][8]

This compound is a 1,3-binucleophile equivalent. The amidine group allows it to react with electrophiles to form 5- and 6-membered heterocycles.

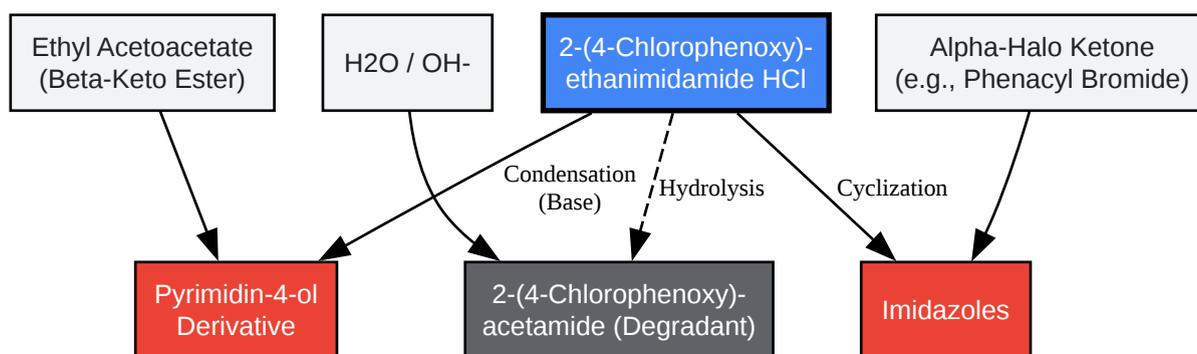
Key Transformations

- Imidazoles: Reaction with

-haloketones (e.g., phenacyl bromide) yields 2-substituted imidazoles.

- Pyrimidines: Condensation with -dicarbonyls (e.g., ethyl acetoacetate or acetylacetone) yields pyrimidines.
- Triazines: Reaction with acyl chlorides or anhydrides followed by hydrazine can yield triazine derivatives.
- Hydrolysis (Degradation): In the presence of water and base, the amidine hydrolyzes to 2-(4-chlorophenoxy)acetamide.

Reaction Network Diagram



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Figure 2: Divergent synthesis pathways for heterocyclic library generation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

- 9.0–9.4 ppm (Broad s, 4H): Amidine protons (). These are exchangeable with D₂O.
- 7.38 ppm (d, Hz, 2H): Aromatic protons ortho to Chlorine.
- 7.05 ppm (d,

Hz, 2H): Aromatic protons ortho to Oxygen.

- 4.85 ppm (s, 2H): Methylene protons ().

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive ().
- Major Peak: (corresponding to the isotope).
- Isotope Pattern: Distinctive 3:1 ratio at and due to the Chlorine atom.

Infrared Spectroscopy (FT-IR)

- 3000–3300 cm^{-1} : Broad N-H stretch (amidine salt).
- 1680 cm^{-1} : C=N stretch (strong, characteristic of amidines).
- 1240 cm^{-1} : C-O-C asymmetric stretch (aryl ether).

Handling & Safety

Hazard Identification (GHS)[1]

- Signal Word: Warning.
- H302: Harmful if swallowed.[1][7]
- H315/H319: Causes skin and serious eye irritation.[1][8]

- H335: May cause respiratory irritation.[1]

Storage Protocol

- Condition: Store at 2–8°C (Refrigerated).
- Atmosphere: Under inert gas (Argon/Nitrogen) recommended.
- Incompatibility: Strong oxidizing agents, strong bases, moisture.
- Shelf Life: 24 months if kept dry.

References

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